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Executive Summary
DS18561882 is a potent and selective small molecule inhibitor of methylenetetrahydrofolate

dehydrogenase 2 (MTHFD2), a mitochondrial enzyme that plays a critical role in one-carbon

metabolism. Upregulated in a wide range of cancers and minimally expressed in normal adult

tissues, MTHFD2 represents a promising therapeutic target. This technical guide delineates the

mechanism by which DS18561882 induces replication stress in cancer cells, presenting key

preclinical data, detailed experimental protocols, and visual representations of the underlying

signaling pathways. By disrupting the synthesis of essential nucleotides, DS18561882 creates

a state of metabolic vulnerability in rapidly proliferating cancer cells, leading to stalled DNA

replication, genomic instability, and ultimately, cell death.

Core Mechanism of Action: Inducing Replication
Stress through Nucleotide Depletion
The primary mechanism of action of DS18561882 is the inhibition of the MTHFD2 enzyme

within the mitochondrial one-carbon folate cycle. This cycle is essential for the generation of

one-carbon units required for the de novo synthesis of purines and thymidylate, the building

blocks of DNA.
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By binding to MTHFD2, DS18561882 blocks the conversion of 5,10-methylenetetrahydrofolate

to 10-formyltetrahydrofolate. This enzymatic step is crucial for the production of formate, which

is exported to the cytoplasm to participate in purine synthesis. The resulting depletion of the

nucleotide pool has a direct and profound impact on DNA replication.[1] The lack of sufficient

deoxyribonucleoside triphosphates (dNTPs) leads to the slowing and stalling of replication

forks, a hallmark of replication stress.[2] This impairment of DNA synthesis predominantly

affects cancer cells in the S-phase of the cell cycle.[2]

Quantitative Preclinical Data
The following tables summarize the in vitro and in vivo efficacy of DS18561882 from preclinical

studies.

Table 1: In Vitro Activity of DS18561882

Parameter Value Cell Line Cancer Type Reference

GI₅₀ 140 nM MDA-MB-231 Breast Cancer [3][4]

IC₅₀ (MTHFD2) 6.3 nM - - [3]

IC₅₀ (MTHFD1) 570 nM - - [3]

Selectivity

(MTHFD1/MTHF

D2)

>90-fold - - [5]

Table 2: In Vivo Efficacy of DS18561882
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Animal Model Cell Line Dose Effect Reference

Mouse Xenograft MDA-MB-231
30, 100, and 300

mg/kg, BID

Dose-dependent

tumor growth

inhibition. At 300

mg/kg, tumor

growth was

almost

completely

inhibited (TGI:

67%).

[6]

Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the role of

DS18561882 in inducing replication stress.

MTHFD2 Enzymatic Assay
This assay quantifies the direct inhibitory effect of DS18561882 on MTHFD2 enzymatic activity.

Materials:

Recombinant human MTHFD2 enzyme

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT

Substrate: 5,10-methylenetetrahydrofolate (CH₂-THF)

Cofactor: NAD⁺

DS18561882 (dissolved in DMSO)

96-well microplate

Spectrophotometer

Procedure:
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Prepare a reaction mixture containing assay buffer, recombinant MTHFD2 enzyme, and

NAD⁺.

Add serial dilutions of DS18561882 or DMSO (vehicle control) to the reaction mixture in the

wells of a 96-well plate. Incubate for 15 minutes at room temperature.

Initiate the enzymatic reaction by adding the substrate, CH₂-THF.

Monitor the increase in absorbance at 340 nm, which corresponds to the production of

NADH, over time using a spectrophotometer.

Calculate the initial reaction velocity for each concentration of the inhibitor.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.[5]

Cell Viability Assay (MTT Assay)
This assay assesses the effect of DS18561882 on the proliferation and viability of cancer cells.

Materials:

Cancer cell line of interest (e.g., MDA-MB-231)

Complete cell culture medium

DS18561882 (stock solution in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

96-well cell culture plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Treat the cells with serial dilutions of DS18561882 or DMSO (vehicle control) for 72 hours.[7]

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

reduce MTT to formazan crystals.

Add solubilization buffer to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability as a percentage of the vehicle-treated control and determine the

GI₅₀ value.[5]

DNA Fiber Assay for Replication Stress Analysis
This single-molecule analysis directly visualizes and quantifies replication fork dynamics.

Materials:

Cancer cell line of interest

Cell culture medium

5-Chloro-2’-deoxyuridine (CldU)

5-Iodo-2’-deoxyuridine (IdU)

DS18561882

Lysis buffer

Spreading buffer

Microscope slides

Primary antibodies (anti-CldU, anti-IdU)

Fluorescently labeled secondary antibodies

Fluorescence microscope
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Procedure:

Culture cells to logarithmic growth phase.

Pulse-label the cells with CldU (e.g., 25 µM for 20 minutes) by adding it to the culture

medium.

Wash the cells and then pulse-label with IdU (e.g., 250 µM for 20 minutes). To assess the

effect of DS18561882 on ongoing replication, the inhibitor can be added concurrently with

the IdU pulse.

Harvest the cells and resuspend in lysis buffer.

Spot a small volume of the cell lysate onto a microscope slide and add spreading buffer to

stretch the DNA fibers.

Fix and denature the DNA on the slide.

Perform immunofluorescence staining using primary antibodies against CldU and IdU,

followed by fluorescently labeled secondary antibodies.

Visualize the DNA fibers using a fluorescence microscope and capture images.

Measure the length of the CldU and IdU tracks. A decrease in the length of the IdU tracks in

the presence of DS18561882 indicates a reduction in replication fork speed, a direct

measure of replication stress.

In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of DS18561882 in a living organism.

Materials:

Immunocompromised mice (e.g., BALB/c nude mice)

Human breast cancer cells (e.g., MDA-MB-231)

Phosphate-buffered saline (PBS)
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Matrigel (optional)

DS18561882 formulation for oral administration

Calipers

Procedure:

Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 5 x 10⁶ cells in PBS,

potentially mixed with Matrigel) into the flank of each mouse.

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the mice into vehicle control and treatment groups.

Administer DS18561882 orally (e.g., at doses of 30, 100, and 300 mg/kg, twice daily) or

vehicle control for a predetermined period.[6]

Measure tumor volume with calipers every 2-3 days.

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for weighing and further

analysis.

Signaling Pathways and Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in

this guide.
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Caption: Mechanism of DS18561882-induced replication stress.
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Caption: Preclinical evaluation workflow for DS18561882.

Conclusion
DS18561882 represents a targeted therapeutic strategy that exploits the metabolic

dependencies of cancer cells. By inhibiting MTHFD2, DS18561882 effectively depletes the

nucleotide pools necessary for DNA synthesis, leading to replication stress and selective killing

of cancer cells. The preclinical data strongly support its potential as an anti-cancer agent, and

the experimental protocols provided herein offer a framework for its further investigation and

development. This technical guide provides a comprehensive overview for researchers and

drug development professionals seeking to understand and leverage the therapeutic potential

of inducing replication stress through the targeted inhibition of MTHFD2 with DS18561882.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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